Antibacterial protein
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MTGLAEAIANTVQAAQQHDSVKLGTSIVDIVANGVGLLGKLFGF |
Origin of Product |
United States |
Scientific Research Applications
Topical Antibacterial Therapy
Case Study: Albumin Coatings
Albumin has been extensively studied for its antibacterial properties. Coating medical devices or wound dressings with human serum albumin has shown to inhibit biofilm formation by pathogens like E. coli and Staphylococcus aureus. The potential for albumin-coated nanoparticles to deliver antibiotics in a controlled manner is also being explored .
| Protein | Bacterial Target | Mechanism | Application |
|---|---|---|---|
| Human Serum Albumin | E. coli, S. aureus | Biofilm inhibition | Wound dressings |
| Antimicrobial Peptides (e.g., nisin) | Gram-positive bacteria | Membrane disruption | Food preservation |
Targeted Protein Degradation
Recent advancements in targeted protein degradation (TPD) have demonstrated that essential proteins in bacteria like Mycobacterium smegmatis can be degraded to inhibit growth and enhance the efficacy of existing antibiotics. This approach shows promise for developing new treatments against resistant strains .
Applications in Agriculture
Antibacterial proteins are also being utilized in agriculture to protect crops from bacterial infections:
- Case Study: SlHBP2 from Tomato Plants
The heme-binding protein SlHBP2 was shown to disrupt bacterial cell walls, demonstrating significant antibacterial activity against pathogens affecting crops. This suggests potential applications in developing bio-pesticides .
| Source | Target Pathogen | Effectiveness | Potential Use |
|---|---|---|---|
| SlHBP2 (Tomato) | Pseudomonas syringae | Strong inhibition at 75 µg/ml | Bio-pesticide development |
Applications in Food Industry
Antibacterial proteins are increasingly used to enhance food safety and shelf-life:
- Case Study: Nisin
Nisin is a well-known AMP used in food preservation due to its ability to inhibit the growth of Listeria monocytogenes and other spoilage bacteria. Its application extends to various food products, ensuring safety without chemical preservatives .
Research Findings
Recent studies have highlighted the efficacy of various protein extracts against common pathogens:
- A study on crude protein extracts from Varanus salvator showed significant inhibition against multiple bacteria, including Acinetobacter baumannii (33.4% inhibition) and Burkholderia cepacia (35.3% inhibition) .
- Another investigation revealed that peptide fractions from Cornu aspersum mucus exhibited broad-spectrum antibacterial activity due to their unique amino acid composition .
Challenges and Future Directions
While the applications of antibacterial proteins are promising, several challenges remain:
- Stability and Delivery : Ensuring the stability of these proteins during storage and their effective delivery at target sites is crucial.
- Resistance Development : Continuous monitoring for potential resistance development is necessary as these proteins are integrated into therapeutic strategies.
- Regulatory Approval : Gaining regulatory approval for new applications in medicine and agriculture requires extensive research and validation.
Chemical Reactions Analysis
Mechanisms of Antibacterial Proteins
Antibacterial proteins employ diverse mechanisms to combat bacterial pathogens . These mechanisms often involve specific chemical reactions that either directly kill bacteria or inhibit their growth .
Membrane Disruption: Many antibacterial peptides (AMPs) target bacterial membranes due to the electrostatic attraction between their positive charge and the negatively charged cell surface of bacteria . This interaction leads to increased membrane permeability and, ultimately, cell lysis. Several models explain this process :
-
Barrel-stave model: Peptides insert into the membrane, aggregate, and form a pore .
-
Toroidal pore model: Peptides and lipids together create a pore in the membrane .
-
Carpet model: Peptides cover the membrane surface, leading to its disintegration .
-
Aggregate model: Peptides aggregate, causing membrane instability .
Inhibition of Cell Wall Synthesis: Some antibacterial proteins interfere with the synthesis of the bacterial cell wall, a process essential for bacterial survival . For example, beta-lactams acetylate penicillin-binding proteins (PBPs), which inhibits cell wall synthesis . Although the acetylation of PBPs consumes beta-lactams, PBPs are constantly deacetylated, making the effects of the antibiotic reversible .
Interference with Protein Biosynthesis: Certain antibacterial peptides can disrupt protein homeostasis by inducing co-translational aggregation of nascent peptidic chains . This aggregation leads to the formation of inclusion bodies containing ribosomal proteins and mRNAs, effectively disrupting protein synthesis .
Hydrolyzing Bacterial Outer Membrane: Some coagulation factors, such as factors VII, IX, and X, possess antibacterial properties against Gram-negative bacteria . Their light chains (LCs) hydrolyze lipopolysaccharides, the major components of the bacterial outer membrane, which are crucial for the survival of Gram-negative bacteria .
Specific Chemical Reactions
The antibacterial activity of proteins often involves specific chemical reactions that affect bacterial cells .
-
Electrostatic Interactions and Hydrogen Bonding: Cationic carbon dots (CDs) can interact with proteins and bacteria through electrostatic attraction and hydrogen bonding, leading to aggregation of CDs and fluorescence enhancement .
-
ROS Generation and DNA Damage: Some antimicrobial compounds cause an increase in reactive oxygen species (ROS) generation, leading to DNA damage in bacterial cells . For example, compounds with nitro-bearing groups exhibit a higher propensity to generate ROS, causing significant DNA damage .
-
Enzyme Inhibition: Certain antibacterial compounds inhibit essential bacterial enzymes . For example, oxadiazolones inhibit cysteine and serine hydrolases, which play a central role in the antimicrobial activity against Staphylococcus aureus .
Examples of Antibacterial Proteins and Their Activity
Influencing Factors on Antibiotic Production
Several factors influence the biosynthesis of antibiotics, including nutrient availability and inducer presence . The pathways involved often form peptides, polyketides, isoprenes, oligosaccharides, aromatic compounds, and β-lactam rings . Carbon sources also significantly affect antibiotic production, with different proteins and protein complex systems playing crucial roles :
-
Phosphoenolpyruvate: phosphotransferase system (PTS)
-
CarI
-
Bld and Reg1
-
Glk enzyme
-
SCO2127 protein
Machine Learning in Antibacterial Discovery
Machine learning is increasingly used to analyze data and predict antibacterial activity . By extracting meaningful molecular features, such as fingerprint descriptors, machine learning models can expedite the discovery of new antibacterials from combinatorial chemical libraries .
Comparison with Similar Compounds
Efficacy and MIC Values
Key Observations :
- Structural modifications (e.g., methylation in benzoxazines) can drastically alter efficacy, highlighting the importance of precise design .
Structural and Mechanistic Insights
- Antibacterial Proteins : Target essential bacterial processes like DNA repair (SSB inhibitors) or membrane integrity (lysozymes). Their large size limits tissue penetration but enhances target specificity .
- Synthetic Small Molecules: Often inhibit single enzymes (e.g., topoisomerases, TK proteins). For example, 2-aminopyridine derivatives bind thymidylate kinase (PDB:1G3U) with IC50 values <1 µM .
- AMPs : Act via membrane depolarization; their α-helical or β-sheet structures enable pore formation but are prone to enzymatic degradation .
Molecular Docking Studies :
- Antibacterial protein analogs (e.g., p2) share binding residues (Tyr36, Asp177) with fluoroquinolones, suggesting convergent targeting strategies .
- In contrast, benzoxazines lose activity upon methylation, indicating strict steric requirements for target engagement .
Physicochemical Properties
| Property | Antibacterial Proteins | Small Molecules (e.g., benzoxazines) | AMPs |
|---|---|---|---|
| Molecular Weight | 10–150 kDa | 200–500 Da | 1–10 kDa |
| LogP (Lipophilicity) | Low (hydrophilic) | Moderate to high | Variable |
| Solubility | High in aqueous buffers | Often requires formulation aids | Low to moderate |
| Stability | Sensitive to proteases | Chemically stable | Protease-sensitive |
Analysis :
- Antibacterial proteins exhibit higher hydrophilicity and molecular weight than small molecules, limiting their tissue distribution but improving solubility .
- Small molecules dominate oral drug pipelines due to better bioavailability, whereas proteins/peptides are prioritized for topical or IV use .
Clinical and Industrial Feasibility
- Toxicity: SSB inhibitors show cytotoxicity in human cells, necessitating structural refinements . In contrast, fluoroquinolones have well-characterized safety profiles but face resistance issues .
- Production Costs : Antibacterial proteins require complex expression systems (e.g., recombinant E. coli), while small molecules are synthesized via scalable chemical routes .
- Resistance Development : Proteins and AMPs induce slower resistance due to multi-mechanistic actions, whereas single-target synthetics (e.g., isoniazid analogs) face rapid resistance .
Preparation Methods
Recombinant Expression of Antibacterial Proteins
Recombinant DNA technology is a predominant method for producing antibacterial proteins, particularly antimicrobial peptides and host defense peptides (HDPs). This method involves cloning the gene encoding the antibacterial protein into a suitable host, commonly Escherichia coli, followed by expression and purification.
Fusion Protein Strategy : To overcome toxicity and proteolytic degradation issues during expression, fusion partners such as Small Ubiquitin-like Modifier (SUMO) or Small Metal-binding Protein (SmbP) are employed. For example, fusion of antimicrobial peptides with SUMO allows high-yield production of intact peptides without significant toxicity in bacterial hosts. Similarly, SmbP fusion facilitates high-yield expression and purification of peptides like scygonadin, with yields reaching up to 42 mg per mL of affinity chromatography column and purity around 95%.
Host Strain Selection : Specialized E. coli strains such as SHuffle T7 are used to promote proper disulfide bond formation in peptides, enhancing folding and activity.
Induction and Culture Conditions : Protein expression is typically induced with agents like isopropyl β-D-1-thiogalactopyranoside (IPTG) and co-inducers (e.g., L-arabinose for lysozyme expression) at controlled temperatures (often 18°C to 37°C) to optimize yield and protein folding.
Scale-Up : Pilot-scale fermentations (e.g., 10 L) under Good Laboratory Manufacturing Practice (GLMP) conditions have been demonstrated for industrial production of HDPs, ensuring scalability and cost-effectiveness.
Purification Techniques
Purification aims to isolate functional antibacterial proteins with high purity and yield, critical for therapeutic applications.
Immobilized Metal Affinity Chromatography (IMAC) : This is the primary step for purifying His-tagged recombinant proteins, offering specificity and efficiency. For example, purification of 8×His-tagged SaCas9 protein achieved over 90% purity within 24 hours using IMAC followed by cation exchange chromatography.
Cation Exchange Chromatography : Often used as a secondary step to remove impurities and improve protein purity.
Dialysis and Tag Removal : Post-purification, dialysis against appropriate buffers removes salts and imidazole. Enzymatic cleavage (e.g., enterokinase) is used to remove fusion tags, followed by additional purification to isolate the native this compound.
| Protein Construct | Expression Host | Purification Method | Yield (mg/mL IMAC column) | Purity (%) | Activity Assay Result |
|---|---|---|---|---|---|
| SmbP-Scygonadin (Monomer) | E. coli SHuffle T7 | IMAC + Dialysis + Tag Removal | 38.38 | 95 | MIC 4 μM against S. aureus |
| SmbP-Scygonadin (Tandem) | E. coli SHuffle T7 | IMAC + Dialysis + Tag Removal | 42.35 | 95 | MIC 40 μM against S. aureus |
| 8×His-TEV-SaCas9 | E. coli | IMAC + Cation Exchange | >10 (from 4 L culture) | >90 | Functional CRISPR activity |
Formulation Preparation Methods for Protein-Based Antibacterial Systems
Antibacterial proteins are formulated into various topical delivery systems such as films, hydrogels, and electrospun mats to enhance their therapeutic efficacy.
Films and Hydrogels : Prepared by simple blending of proteins with antimicrobial agents, these methods maintain protein stability and activity due to mild preparation conditions. These formulations can absorb wound exudates, control the release of active agents, and mimic wound proteins to support healing.
Electrospinning : This technique produces fibrous mats but involves high voltage, organic solvents, and cross-linking agents that may damage protein structure and reduce activity. Electrospinning hydrophilic proteins like silk fibroin or casein is challenging due to surface tension and protein aggregation. Amphiphilic proteins such as zein may lose fibrous structure upon contact with water, becoming elastic instead.
Sterilization Methods : Conventional sterilization (heat, gamma radiation) risks protein denaturation. Alternative sterilization methods preserving protein integrity include acid treatment with peracetic acid, gas plasma sterilization, and supercritical carbon dioxide.
Optimization and Stability Considerations
Protein Stability : The choice of protein and formulation method critically impacts stability and antibacterial activity. Optimization is necessary to prevent denaturation, aggregation, or loss of function during preparation.
Solvent Effects : Use of aqueous or organic solvents can affect protein folding and activity; thus, solvent selection must be carefully optimized.
Biofilm Penetration : Protein-based antibacterial formulations face challenges in penetrating bacterial biofilms, necessitating modifications to enhance efficacy.
Summary Table of Preparation Methods
| Preparation Step | Methodology/Technique | Key Advantages | Challenges/Notes |
|---|---|---|---|
| Recombinant Expression | Fusion protein expression in E. coli (SUMO, SmbP) | High yield, reduced toxicity | Requires optimization of host strain and induction |
| Purification | IMAC, cation exchange chromatography | High purity, scalable | Tag removal and dialysis necessary for native form |
| Formulation Preparation | Film casting, hydrogel formation, electrospinning | Maintains activity (films, hydrogels) | Electrospinning may damage proteins |
| Sterilization | Acid treatment, gas plasma, supercritical CO2 | Preserves protein structure | Conventional methods cause denaturation |
| Stability Optimization | Solvent selection, cross-linking modifications | Maintains activity and shelf-life | Protein aggregation and biofilm penetration issues |
This detailed analysis underscores that the preparation of antibacterial proteins is a multifaceted process involving recombinant expression, meticulous purification, and careful formulation to preserve protein functionality. Advances in fusion protein technology and novel sterilization methods have significantly improved the feasibility of producing stable, active antibacterial proteins for therapeutic applications.
Q & A
Basic Research Questions
Q. How do I design a robust experimental system to evaluate the antibacterial activity of novel proteins?
- Methodological Approach : Begin with standardized assays such as broth microdilution (MIC/MBC determination) or agar diffusion, using reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Include controls for protein stability (e.g., heat inactivation, protease treatment) and environmental factors (pH, temperature). For mechanistic insights, combine assays with microscopy (e.g., TEM to observe membrane disruption ) and omics-based profiling (e.g., proteomics to identify bacterial targets) .
- Key Considerations : Ensure reproducibility by adhering to CLSI guidelines. Use genetically diverse bacterial panels to assess spectrum of activity .
Q. What are the primary sources of antibacterial proteins, and how can they be systematically screened?
- Methodological Approach : Focus on natural reservoirs (e.g., plant defensins, bacteriocins from Lactobacillus spp.) or engineered synthetic peptides. For plant-derived proteins, use extraction protocols involving ammonium sulfate precipitation, followed by ion-exchange chromatography and MALDI-TOF for identification . Bioinformatics tools like BLASTP and InterPro can prioritize candidates with conserved antimicrobial domains (e.g., lysozyme-like folds) .
- Validation : Pair in silico predictions with functional assays (e.g., radial diffusion assay for lytic activity) .
Q. How do I analyze the structure-function relationship of antibacterial proteins?
- Methodological Approach : Use X-ray crystallography or cryo-EM for high-resolution structures. For dynamic insights, employ molecular dynamics (MD) simulations (e.g., TIP3P/TIP4P water models for solvation effects ). Validate computational predictions via mutagenesis (e.g., alanine scanning to identify critical residues) .
- Data Integration : Cross-reference structural data with functional assays (e.g., circular dichroism to confirm α-helical content in membrane-targeting peptides) .
Advanced Research Questions
Q. How can contradictory data on antibacterial protein efficacy across studies be resolved?
- Methodological Approach : Conduct meta-analyses using standardized datasets (e.g., MIC values normalized to protein concentration and bacterial inoculum size). Evaluate confounding variables such as assay conditions (aerobic vs. anaerobic) or bacterial growth phase . For mechanistic contradictions, use orthogonal methods (e.g., fluorescence-based membrane permeability assays vs. ATP-release assays) .
- Case Study : Discrepancies in neutron diffraction data for protein-water interactions were resolved by revisiting correction terms in computational models .
Q. What strategies are effective in overcoming bacterial resistance to protein-based antimicrobials?
- Methodological Approach : Investigate resistance mechanisms via transcriptomics (e.g., upregulation of efflux pumps or protease genes) . Develop combination therapies (e.g., pairing lytic proteins with β-lactamase inhibitors) or engineer proteins with enhanced stability (e.g., PEGylation or D-amino acid substitutions) .
- Computational Aid : Use AlphaFold 3 to predict resistance mutations in target proteins and redesign peptides to evade recognition .
Q. How can high-throughput screening be optimized for novel this compound discovery?
- Methodological Approach : Implement phage display libraries or metagenomic mining from extreme environments (e.g., deep-sea vents). Automate screening using microfluidics or robotic liquid handlers. Prioritize hits with machine learning models trained on physicochemical properties (e.g., hydrophobicity, charge) .
- Validation Pipeline : Integrate proteolytic stability assays (e.g., simulated gastric fluid) early to eliminate non-viable candidates .
Q. What computational tools are critical for studying this compound interactions at the molecular level?
- Methodological Approach : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS/AMBER) to model protein-ligand interactions. Leverage databases like UniProt and PDB for structural templates . For flexible targets (e.g., MurD ligase), use targeted MD or pharmacophore-based virtual screening .
- Case Study : TMD simulations revealed conformational flexibility in MurD ligase, enabling inhibitor design against dynamic binding pockets .
Data Management and Reproducibility
Q. How can I ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?
- Methodological Approach : Deposit raw data in repositories like PRIDE (proteomics) or GenBank (sequence data). Use controlled vocabularies (e.g., GO terms for functional annotations) and link publications to UniProt entries via platforms like Europe PMC .
- Tools : Utilize APIs (e.g., Proteins API) to programmatically retrieve cross-referenced data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
